molecular formula C14H12ClNO3S B2727565 N-(2-acetylphenyl)-2-chlorobenzenesulfonamide CAS No. 303152-42-3

N-(2-acetylphenyl)-2-chlorobenzenesulfonamide

Cat. No. B2727565
CAS RN: 303152-42-3
M. Wt: 309.76
InChI Key: YYEHGTCFLMYWQI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of readily available inexpensive precursors and easy-to-handle reagents . For instance, the synthesis of “2,4-dicarbo substituted quinazoline 3-oxides” involves the conversion of oximes derived from the N-(2-acetylphenyl)acetamides .


Chemical Reactions Analysis

The chemical reactions involving similar compounds are diverse and can be complex . For instance, the formation of oximes and hydrazones involves the reaction of a carbonyl compound with hydroxylamine or hydrazine .

Scientific Research Applications

Synthetic Chemistry and Crystallography

  • Efficient Synthesis Routes : A study demonstrates an efficient and simple route for synthesizing N-(4-acetylphenyl)-4-chlorobenzenesulfonamide, highlighting its excellent yields, short reaction times, and high purity. The chemical structure was elucidated using 1H-NMR, FT-IR, and UV-Vis spectroscopy, with its crystal structure determined by single-crystal X-ray analysis, showcasing the molecule's V-shape conformation and the dihedral angle between the two substituted benzene rings (Kobkeatthawin et al., 2017).

  • Conformational Variability : Research on sulfonamide-chalcone hybrids, prepared from derivatives similar to N-(2-acetylphenyl)-2-chlorobenzenesulfonamide, reveals conformational variability. These structures exhibit different levels of planarity in their chalcone molecular backbones and variations in the benzenesulfonamide moiety. The compounds were assessed for cytotoxic activity against cancer cell lines, with para-nitro compounds showing significant activity (Castro et al., 2015).

Biological Activities

  • Carbonic Anhydrase Inhibitory Effects : Another study reports the synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides, derived by methods involving microwave irradiation. These derivatives showed potent inhibitory effects on human carbonic anhydrase isoenzymes, indicating potential applications in treating conditions where carbonic anhydrase activity modulation is beneficial (Gul et al., 2016).

  • Anticancer and Antimicrobial Properties : Derivatives synthesized from reactions involving similar compounds have exhibited excellent in vitro antitumor activity against cell lines like HepG2 and MCF-7. Additionally, some of these derivatives have shown potential interactions against specific viral enzymes, suggesting their applicability in antiviral therapy (Fahim & Shalaby, 2019).

Pharmacokinetics and Drug Development

  • Population Pharmacokinetics : Indisulam, a novel sulfonamide anticancer agent closely related to this compound, has undergone extensive pharmacokinetic analysis. A population pharmacokinetic model was developed across four phase I studies, demonstrating the importance of body-surface area in dosing and highlighting the compound's nonlinear pharmacokinetics (van Kesteren et al., 2002).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For similar compounds like “N-(2-acetylphenyl)formamide”, safety data sheets provide information about potential hazards, handling, storage, and disposal .

Future Directions

The future directions in the study of similar compounds involve exploring new research to combat issues such as multidrug-resistant pathogens . Additionally, the development of novel chemistries using boron to fuel emergent sciences is also a promising direction .

properties

IUPAC Name

N-(2-acetylphenyl)-2-chlorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO3S/c1-10(17)11-6-2-4-8-13(11)16-20(18,19)14-9-5-3-7-12(14)15/h2-9,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYEHGTCFLMYWQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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